

### Combination Strategies to Enhance the Antiviral Efficacy of GSK983

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**GSK983**, a novel tetrahydrocarbazole, has demonstrated broad-spectrum antiviral activity against a variety of DNA viruses. Its primary mechanism of action is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. This mode of action makes **GSK983** a promising host-targeted antiviral agent. However, its efficacy can be limited by the availability of extracellular pyrimidines through the salvage pathway. This guide explores combination strategies to overcome this limitation and enhance the antiviral potential of **GSK983**, with a focus on supporting experimental data and methodologies.

# Overcoming Uridine-Mediated Antagonism through Combination with Pyrimidine Salvage Inhibitors

The antiviral activity of **GSK983** is diminished in the presence of physiological concentrations of uridine, which allows cells to bypass the block in de novo pyrimidine synthesis via the pyrimidine salvage pathway. A key strategy to counteract this is the co-administration of a pyrimidine salvage pathway inhibitor.

## Experimental Combination: GSK983 and Cyclopentenyl Uracil (CPU)



A study investigating the combination of **GSK983** with cyclopentenyl uracil (CPU), an inhibitor of uridine-cytidine kinase 2 (UCK2) in the pyrimidine salvage pathway, demonstrated a potent synergistic effect against Dengue virus (DENV) replication in the presence of extracellular uridine.

| Compound/Combin ation  | Antiviral Activity (EC50 in µM) vs. DENV-2 in A549 cells (in the presence of 20 µM Uridine) | Cytotoxicity (CC50 in μM) in A549 cells | Selectivity Index<br>(SI = CC50/EC50) |
|------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------|---------------------------------------|
| GSK983                 | > 10                                                                                        | > 50                                    | < 5                                   |
| CPU                    | > 1000                                                                                      | > 1000                                  | -                                     |
| GSK983 + CPU (1<br>mM) | < 0.1                                                                                       | > 1000                                  | > 10000                               |

Data presented is a summary of findings from "Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism". The exact values are extrapolated from graphical representations in the publication.

- Cell Culture: A549 lung carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Viral Infection: Cells were infected with a DENV-2 (strain 16681) engineered to express a luciferase reporter gene at a multiplicity of infection (MOI) of 0.5.
- Compound Treatment: Following viral adsorption, the inoculum was removed, and cells were treated with serial dilutions of GSK983, CPU, or the combination of both in media containing 20 μM uridine.
- Luciferase Assay: At 48 hours post-infection, cells were lysed, and luciferase activity was measured using a commercial luciferase assay system. The reduction in luciferase signal relative to untreated controls was used to determine the effective concentration 50% (EC50).





Check Availability & Pricing

• Cytotoxicity Assay: A parallel cytotoxicity assay was performed on uninfected A549 cells using a standard MTS assay to determine the cytotoxic concentration 50% (CC50).



#### Mechanism of GSK983 and CPU Synergy







Click to download full resolution via product page

 To cite this document: BenchChem. [Combination Strategies to Enhance the Antiviral Efficacy of GSK983]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672409#gsk983-combination-studies-with-other-antiviral-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com